molecular formula C13H13NO5 B15072807 Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate

Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate

Cat. No.: B15072807
M. Wt: 263.25 g/mol
InChI Key: GPTOAAKWGUGQQO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzyl group enhances its solubility and potential interactions with biological targets .

Properties

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

methyl 3-[(4-methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C13H13NO5/c1-16-10-5-3-9(4-6-10)8-18-12-7-11(19-14-12)13(15)17-2/h3-7H,8H2,1-2H3

InChI Key

GPTOAAKWGUGQQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=NOC(=C2)C(=O)OC

Origin of Product

United States

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